3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene
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Overview
Description
3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene is a heterocyclic compound with the molecular formula C7H5BrClNO2S. It is characterized by the presence of a thiophene ring substituted with bromine, chlorine, and a nitroprop-1-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene typically involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism. This reaction yields 2-bromo-3,3-difluoroallyl benzyl sulfide, which undergoes deprotonation at the benzylic position followed by a [2,3] sigmatropic rearrangement to deliver the desired thiophene derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, in particular, may play a role in redox reactions within biological systems, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-chloro-5-(2-nitroprop-1-en-1-yl)thiophene
- 3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)furan
- 3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)pyrrole
Uniqueness
3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene is unique due to the combination of its substituents on the thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-2-chloro-5-[(E)-2-nitroprop-1-enyl]thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2S/c1-4(10(11)12)2-5-3-6(8)7(9)13-5/h2-3H,1H3/b4-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPPCELDZDHUQR-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(S1)Cl)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(S1)Cl)Br)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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